FT671 is a potent and selective USP7 inhibitor with high affinity and specificity in vitro and within human cells.
Related Compounds
XL177A
Compound Description: XL177A is a highly selective, small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). It acts by binding to the active site of USP7 and preventing its deubiquitinase activity. XL177A has been shown to induce the degradation of UHRF1 in various cancer cell lines, including triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC) [, ]. This leads to a decrease in cell proliferation, migration, and invasion [, ].
Relevance: XL177A is structurally related to FT671 and shares a similar mechanism of action, both targeting USP7 to induce UHRF1 degradation. Both compounds have demonstrated promising anticancer effects in preclinical studies [, ]. They are considered valuable tools for investigating the therapeutic potential of targeting USP7 in cancer.
FT86, FT126, and FT190
Compound Description: These three strains, identified as Streptococcus uberis, are bacteriocin producers isolated from milk and cheese samples []. Bacteriocins are antimicrobial peptides produced by bacteria that exhibit inhibitory activity against other bacteria, often within the same species or closely related species.
Relevance: Although these compounds are not structurally related to FT671, they highlight the antimicrobial properties of certain bacterial strains found in dairy products. This is relevant to FT671 because the study that identified FT86, FT126, and FT190 also explored the proteolytic activities of lactic acid bacteria, showcasing a diverse range of bioactivities from similar sources []. The study suggests the potential applications of these isolates or their activities in dairy food production, much like the potential applications of FT671 in cancer treatment.
Compound Description: These four strains, identified as Weissella confusa, W. hellenica, Leuconostoc citreum, and Lactobacillus plantarum, respectively, were found to possess significant antifungal activity []. Among them, Lactobacillus plantarum FT723 exhibited the highest antifungal activity, particularly against Penicillium expansum in modified MRS agar and fermented milk models [].
Relevance: While these strains are not directly related to FT671 in terms of chemical structure or target, they were identified within the same research study investigating the bioactivities of lactic acid bacteria isolated from dairy sources []. This study emphasizes the potential of various lactic acid bacteria strains, including the antifungal properties of these four strains and the proteolytic activities investigated in relation to FT671. It highlights the diverse functional potential within this group of bacteria, suggesting possible applications in food preservation and flavor enhancement, analogous to FT671's potential in cancer therapeutics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fosfomycin is a phosphonic acid having an (R,S)-1,2-epoxypropyl group attached to phosphorus. It has a role as an antimicrobial agent and an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor. It is an epoxide and a member of phosphonic acids. It is functionally related to a phosphonic acid. It is a conjugate acid of a (1R,2S)-epoxypropylphosphonate(1-). Fosfomycin was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by Streptomyces fradiae. It may also be produced synthetically and is commercially available as the disodium salt for intravenous administration and as the calcium or trometamol salt for oral administration. In terms of chemical structure, fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring. Due to its ease of administration as a single 3-gram oral dose and desirable safety profile, fosfomycin has largely become a first-line therapeutic option for the treatment of uncomplicated urinary tract infections (UTIs) in females. Despite being FDA approved only for urinary tract infections, fosfomycin actually has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria. As such there is great interest in exploring the usefulness of fosfomycin for indications beyond the treatment of UTIs. Fosfomycin is an orally available, broad spectrum antibiotic used largely for treatment of uncomplicated urinary tract infections. Fosfomycin is associated with a low rate of transient serum enzyme during therapy and with rare cases of clinically apparent acute liver injury with jaundice. Fosfomycin is a natural product found in Arabidopsis thaliana, Streptomyces wedmorensis, and other organisms with data available. Fosfomycin is a phosphoenolpyruvate analogue and a synthetic broad-spectrum antibiotic with antimicrobial and bactericidal properties. Fosfomycin binds to and inactivates the enzyme enolpyruvate transferase. This leads to an irreversible blockage of the condensation of uridine diphosphate-N-acetylglucosamine with p-enolpyruvate, which is one of the first steps of bacterial cell wall synthesis, thereby eventually causing cell lysis and bacterial cell death. An antibiotic produced by Streptomyces fradiae. See also: Fosfomycin Tromethamine (active moiety of).
Foslevodopa is an L-tyrosine derivative that is L-dopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of levodopa which is used for the treatment of Parkinson's disease. It has a role as an antiparkinson drug and a prodrug. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and an O-phosphoamino acid. It is functionally related to a L-dopa. Foslevodopa is under investigation in clinical trial NCT04750226 (Study to Assess Adverse Events and Change in Disease Activity of 24-hour Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Advanced Parkinson's Disease).
Foslinanib is under investigation in clinical trial NCT03600233 (Study of CVM-1118 for Patients With Advanced Neuroendocrine Tumors). Foslinanib is an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry activities. Upon oral administration, foslinanib targets and inhibits the formation of vasculogenic mimicry (VM; vascular mimicry). By destroying the VM channels and network, cancer cells are devoid of perfusion leading to an induction of cancer cell apoptosis and inhibition of cancer cell proliferation. VM is associated with tumor metastasis.
Fosmanogepix is under investigation in clinical trial NCT03604705 (An Efficacy and Safety Study of APX001 in Non-Neutropenic Patients With Candidemia). Fosmanogepix is an orally available small molecule inhibitor of the Gwt1 fungal enzyme with potential antifungal activity. Upon administration, fosmanogepix, a N-phosphonooxymethyl prodrug, is rapidly and completely metabolized by systemic alkaline phosphatases to its active moiety, APX001A (E1210). The active prodrug targets Gwt1, a highly conserved inositol acylase which catalyzes an essential step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway. Inhibition of Gwt1 prevents localization of cell wall mannoproteins, which compromises cell wall integrity, biofilm formation, germ tube formation, and fungal growth.
A new, potent and multi-targeted anti-cancer agent in numerous human cancer cell lines Foslinanib, also known as TRX-818, CVM-1118, is an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry (VM) activities. Although the exact multiple mechanisms of action through which this agent exerts its effects have yet to be fully elucidated, TRX-818, upon oral administration appears to induce cancer cell apoptosis and inhibits cancer cell proliferation. This agent also prevents tumor cell VM by blocking the formation of vasculogenic-like tubular structures through an as of yet undetermined mechanism of action.
Fosphenytoin Sodium is the sodium salt form of fosphenytoin, a prodrug that is hydrolyzed to the anticonvulsant phenytoin upon parental administration. Phenytoin exerts its effect most likely through an enhancement of sodium efflux from neurons in the motor cortex. This leads to a suppression of excessive neuronal firing and spread of seizure activity. Other physiologic effects from actions of phenytoin include modulation of the voltage-dependent calcium channels of neurons, inhibition of calcium flux across neuronal membranes and enhancement of sodium-potassium ATPase activity of neurons and glial cells. (NCI05)
In April 2018, the U.S. Food and Drug Administration (FDA) and the Swiss company Helsinn approved the intravenous formulation of AKYNZEO® (NEPA, a fixed antiemetic combination of fosnetupitant, 235mg, and palonosetron, 0.25mg) as an alternative treatment option for patients experiencing chemotherapy-induced nausea and vomiting. Fosnetupitant is the pro-drug form of netupitant. Generally, 25% to 30% of patients with a diagnosis of cancer receive chemotherapy as a treatment modality and 70% to 80% of these patients undergoing chemotherapy treatment may experience nausea and vomiting as major side effects. Considered one of the most distressing side effects of chemotherapy, nausea and vomiting has an immense impact on the quality of life of patients receiving certain antineoplastic therapies. Fosnetupitant is an antiemetic agent that is given in combination with palonosetron and dexamethasone to prevent nausea and vomiting from cancer chemotherapy. When given in combination, fosnetupitant and palonosetron have not been associated with liver related serum enzyme elevations during therapy or to cases of clinically apparent liver injury with jaundice.